molecular formula C15H17Br2N5O4 B12737368 Pseudoceratine A CAS No. 344362-49-8

Pseudoceratine A

Cat. No.: B12737368
CAS No.: 344362-49-8
M. Wt: 491.13 g/mol
InChI Key: NBOVGEUANNHLCZ-DOMZBBRYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pseudoceratine A typically involves the extraction from marine sponges, followed by purification processes. The synthetic route often includes bromination of tyrosine derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and synthesis. Current methods focus on optimizing the yield from marine sponges and exploring biotechnological approaches for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Pseudoceratine A undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various brominated derivatives and modified tyrosine compounds, which are studied for their enhanced or altered biological activities .

Properties

CAS No.

344362-49-8

Molecular Formula

C15H17Br2N5O4

Molecular Weight

491.13 g/mol

IUPAC Name

(5R,6S)-N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C15H17Br2N5O4/c1-25-11-8(16)4-15(12(23)10(11)17)5-9(22-26-15)13(24)19-3-2-7-6-20-14(18)21-7/h4,6,12,23H,2-3,5H2,1H3,(H,19,24)(H3,18,20,21)/t12-,15+/m1/s1

InChI Key

NBOVGEUANNHLCZ-DOMZBBRYSA-N

Isomeric SMILES

COC1=C([C@H]([C@@]2(CC(=NO2)C(=O)NCCC3=CN=C(N3)N)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCC3=CN=C(N3)N)C=C1Br)O)Br

Origin of Product

United States

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